molecular formula C8H14O B1582673 6-Methyl-3-cyclohexene-1-methanol CAS No. 5259-31-4

6-Methyl-3-cyclohexene-1-methanol

Cat. No.: B1582673
CAS No.: 5259-31-4
M. Wt: 126.2 g/mol
InChI Key: FNCRYRFSEYFWQZ-UHFFFAOYSA-N
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Description

Overview of Cyclohexene (B86901) Methanol (B129727) Derivatives as Research Subjects

Cyclohexene methanol derivatives are a class of organic compounds characterized by a six-membered carbon ring containing one double bond and a hydroxymethyl group (-CH2OH) attached to the ring. These structures serve as valuable building blocks in various areas of chemical research.

One of the prominent members of this family is 3-Cyclohexene-1-methanol. This compound is a principal constituent of the essential oil isolated from Pinus sylvestris. sigmaaldrich.com Its utility in polymer chemistry has been demonstrated through its use in the synthesis of novel epoxy end-functionalized polystyrene macromonomers via atom transfer radical polymerization. sigmaaldrich.com The reactivity of 3-Cyclohexene-1-methanol is influenced by both the hydroxyl group, which can undergo reactions like esterification and oxidation, and the double bond within the cyclohexene ring, which is susceptible to electrophilic addition. cymitquimica.com This dual reactivity makes it a versatile precursor in the synthesis of more complex organic materials. cymitquimica.com

Other isomers, such as 2-Cyclohexene-1-methanol, have also been subjects of study. nih.gov The broader family of cyclohexane (B81311) derivatives, which includes various functionalized cyclohexene methanols, has found applications in consumer products as synthetic coolants, often structurally related to menthol. These derivatives, which can include carboxamides, ketals, esters, and ethers built upon the cyclohexane framework, are valued for their sensory properties.

The general utility of cyclohexene methanol derivatives stems from their nature as bifunctional molecules. The hydroxyl group provides a handle for introducing a wide range of other functional groups or for polymerization, while the alkene can participate in various addition and cycloaddition reactions, allowing for the construction of complex molecular architectures.

Significance of the 6-Methyl-3-cyclohexene-1-methanol Scaffold in Chemical Science

The specific compound, this compound, possesses a distinct structural scaffold that imparts it with particular significance in chemical science. This scaffold consists of a cyclohexene ring substituted with both a methyl group and a methanol group at specific positions. This arrangement of functional groups on a cyclic framework makes it a useful intermediate in organic synthesis.

A documented application of this compound is in the preparation of hydrocarbon detergents for printed circuit boards. chemdad.comchemicalbook.com This suggests its utility in formulations requiring specific solvency and material compatibility properties.

The significance of the this compound scaffold can be further understood by considering the individual contributions of its structural features:

The Cyclohexene Ring: This six-membered ring provides a robust, three-dimensional framework. The presence of the double bond introduces conformational rigidity and a site for further chemical transformations.

The Methanol Group: The primary alcohol functionality is a versatile handle for a variety of chemical reactions, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification. This allows for the incorporation of the scaffold into larger, more complex molecules.

The combination of these features in a single molecule makes the this compound scaffold a valuable building block for the synthesis of a range of target molecules with specific structural and functional requirements. Its availability for research purposes is noted through its listing by various chemical suppliers. scbt.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 5259-31-4 nih.govguidechem.com
Molecular Formula C₈H₁₄O nih.govguidechem.com
Molecular Weight 126.20 g/mol nih.gov
Density 0.954 g/mL at 25 °C chemdad.comchemicalbook.com
Boiling Point 92-92.5 °C at 10 Torr chemdad.com
Refractive Index n20/D 1.483 chemdad.comchemicalbook.com

Historical Context of Related Cyclohexene Compounds in Academic Investigations

The academic investigation of cyclohexene compounds is deeply rooted in the history of organic chemistry, particularly in the development of methods for the synthesis of six-membered rings. A cornerstone of this history is the Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928. wikipedia.org This reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile), provides a powerful and reliable method for forming substituted cyclohexene derivatives. wikipedia.org The significance of this discovery was recognized with the Nobel Prize in Chemistry in 1950. wikipedia.org The Diels-Alder reaction has been a widely applied tool for creating chemical complexity in the synthesis of natural products and new materials. wikipedia.org The evolution of the understanding of the Diels-Alder reaction mechanism, from early proposals of charge-transfer mechanisms to the modern understanding involving orbital symmetry, has been a significant thread in the history of theoretical organic chemistry. nih.govsci-hub.se

The history of the parent ring system, cyclohexane, is also noteworthy. Unlike aromatic compounds such as benzene (B151609), cyclohexane is not readily found in natural sources like coal. wikipedia.org Early researchers, therefore, had to rely on synthesis. wikipedia.org In the late 19th century, attempts to reduce benzene to cyclohexane by chemists like Marcellin Berthelot and Adolf von Baeyer led to a product they termed "hexahydrobenzene". wikipedia.orgacs.org However, subsequent work in 1895 by Vladimir Markovnikov, N.M. Kishner, and Nikolay Zelinsky revealed that this product was actually methylcyclopentane, the result of an unexpected rearrangement reaction. wikipedia.orgacs.org The true synthesis of cyclohexane was achieved through other means, such as the Wurtz reaction of 1,6-dibromohexane. worldofmolecules.com These early investigations into the synthesis and reactions of cyclic hydrocarbons laid the groundwork for the study of more complex derivatives like this compound.

Properties

IUPAC Name

(6-methylcyclohex-3-en-1-yl)methanol
Source PubChem
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InChI

InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h2-3,7-9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCRYRFSEYFWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00884140
Record name 3-Cyclohexene-1-methanol, 6-methyl-
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Molecular Weight

126.20 g/mol
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CAS No.

5259-31-4
Record name 6-Methyl-3-cyclohexene-1-methanol
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Record name 3-Cyclohexene-1-methanol, 6-methyl-
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Record name 3-Cyclohexene-1-methanol, 6-methyl-
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Record name 3-Cyclohexene-1-methanol, 6-methyl-
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Record name 6-methylcyclohex-3-ene-1-methanol
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Advanced Synthetic Methodologies and Chemical Synthesis Strategies

Established Synthetic Routes to 6-Methyl-3-cyclohexene-1-methanol

The construction of the this compound scaffold relies on robust and well-documented chemical transformations.

Reduction Chemistry in the Formation of this compound

A primary and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 6-methyl-3-cyclohexene-1-carboxaldehyde. sigmaaldrich.comnih.gov This transformation targets the carbonyl group, converting it to a primary alcohol while preserving the cyclohexene (B86901) ring's olefinic bond.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and higher chemoselectivity, allowing for the reduction of aldehydes in the presence of other less reactive functional groups. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at ambient temperatures.

Table 1: Reagents for Reduction of 6-Methyl-3-cyclohexene-1-carboxaldehyde

Reducing AgentSolventTypical Conditions
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to Room Temperature
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether, THF0°C to Reflux (requires anhydrous conditions)

The aldehyde precursor itself is accessible through the Diels-Alder reaction between isoprene (B109036) (2-methyl-1,3-butadiene) and acrolein, which forms the substituted cyclohexene ring structure.

Grignard Reagent Applications in this compound Synthesis

Organometallic chemistry, particularly the use of Grignard reagents, provides a versatile route to cyclohexanol (B46403) derivatives and can be adapted for the synthesis of this compound. vaia.comorganicchemistrytutor.com This approach involves the formation of a carbon-carbon bond, typically by reacting a Grignard reagent with an electrophile.

A plausible synthetic pathway involves the reaction of a Grignard reagent derived from a 6-methyl-3-cyclohexenyl halide (e.g., 1-bromo-6-methyl-3-cyclohexene) with formaldehyde. Formaldehyde serves as a one-carbon electrophile, and its reaction with the nucleophilic carbon of the Grignard reagent, followed by an acidic workup, yields the primary alcohol, this compound. vaia.com

General Reaction Scheme:

Halogenation: 4-Methylcyclohexene is halogenated to produce 1-halo-4-methylcyclohexene.

Grignard Formation: The halide is treated with magnesium metal in an ether solvent to form the Grignard reagent.

Reaction with Formaldehyde: The Grignard reagent is reacted with formaldehyde, followed by hydrolysis to yield the target alcohol.

The successful application of Grignard reagents in the synthesis of various substituted cyclohexanols underscores the feasibility of this method. rsc.org

Multistep Reaction Sequences for Primary Scaffold Construction

The fundamental cyclohexene framework of the target molecule is efficiently constructed using the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. msu.edu This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile.

For this compound, a logical multistep sequence is:

Diels-Alder Cycloaddition: The reaction between isoprene (the diene) and acrolein (the dienophile) yields 6-methyl-3-cyclohexene-1-carboxaldehyde. This reaction establishes the required carbon skeleton and the positions of the methyl group and the aldehyde precursor.

Reduction: The resulting aldehyde is then reduced to the primary alcohol using methods described in section 2.1.1, such as treatment with sodium borohydride, to complete the synthesis of this compound.

This sequence is highly efficient for creating the core structure in a controlled manner. msu.edu

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The presence of stereocenters in this compound means it can exist as different stereoisomers. guidechem.com Advanced synthetic strategies focus on controlling this stereochemistry to produce specific chiral analogues, which are often crucial as building blocks for pharmaceuticals and other complex molecules. acs.orgthieme-connect.com

Enantioselective Approaches for Related Cyclohexene Carboxylates

Significant progress has been made in the enantioselective synthesis of optically active 3-cyclohexene-1-carboxylic acid and its derivatives, which are direct precursors to chiral cyclohexene methanols. acs.orgacs.org A key strategy is the diastereoselective Diels-Alder reaction using a chiral auxiliary.

In one reported method, lactic acid, an easily available and recoverable chiral molecule, is used as a chiral auxiliary. acs.orgacs.org The process involves:

Esterification of a dienophile with a lactate-derived chiral auxiliary.

A Lewis acid-catalyzed (e.g., TiCl₄) diastereoselective Diels-Alder reaction with a diene (like 1,3-butadiene).

Hydrolysis of the resulting diastereomeric ester to remove the chiral auxiliary and yield the enantiomerically enriched cyclohexene carboxylic acid.

This approach allows for the synthesis of both (S)- and (R)-enantiomers of 3-cyclohexene-1-carboxylic acid. acs.org The resulting chiral acid can then be reduced to the corresponding chiral alcohol.

Table 2: Diastereoselective Diels-Alder Reaction for (R)-3-Cyclohexene-1-carboxylic Acid Synthesis acs.org

EntryTiCl₄ (equiv)Time (h)Yield (%)Diastereomeric Excess (% de)
10.37268.961.8
20.67269.163.4
31.07269.559.2

Diastereoselective Syntheses of Substituted Cyclohexene Methanols

The synthesis of substituted cyclohexene methanols with specific diastereoselectivity is a significant challenge. Strategies often involve controlling the stereochemistry during the formation of the cyclohexene ring or through stereoselective additions to a pre-existing ring.

Cascade reactions, such as inter- and intramolecular Michael additions, have been employed to create highly functionalized and diastereomerically pure cyclohexanones from simple starting materials. beilstein-journals.orgd-nb.infonih.gov These cyclohexanones can then serve as key intermediates. Diastereoselective nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group of a chiral or substituted cyclohexenone can yield substituted cyclohexene methanols with a high degree of stereocontrol. The facial selectivity of the attack is often dictated by steric hindrance or chelation control from existing substituents on the ring.

Furthermore, oxy-Cope type acs.orgacs.org-sigmatropic rearrangements have been shown to be a diastereospecific route for the formation of certain cyclohexenone acids, which can be subsequently converted to the corresponding alcohols. acs.org These advanced methods provide access to complex, multi-substituted cyclohexene methanols with defined relative stereochemistry.

Derivatization Strategies for Functional Group Modification of this compound

The presence of a primary allylic alcohol and a carbon-carbon double bond in this compound allows for a diverse range of derivatization strategies. These modifications are crucial for altering the molecule's physical and chemical properties, leading to new applications, particularly in the fragrance and materials industries.

Esterification Reactions to Form Acetate (B1210297) Derivatives

Esterification of the primary hydroxyl group in this compound is a common strategy to produce derivatives with altered olfactory properties. The corresponding acetate ester, this compound acetate, is a notable example, often possessing a more desirable fragrance profile than the parent alcohol.

Standard esterification procedures involve the reaction of the alcohol with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base or an acid catalyst. The reaction with acetic anhydride, for instance, is a well-established method for producing acetate esters. While specific data for the esterification of this compound is not extensively published in readily available literature, general conditions for the acetylation of primary alcohols can be applied. These reactions are often carried out at room temperature or with gentle heating, and the use of a catalyst like a tertiary amine (e.g., pyridine) or a solid acid can enhance the reaction rate.

Table 1: General Conditions for Esterification of Primary Alcohols

Acylating AgentCatalystSolventTemperature (°C)
Acetic AnhydridePyridineDichloromethane (B109758)25-50
Acetyl ChlorideTriethylamineDiethyl ether0-25
Acetic AcidSulfuric AcidTolueneReflux

More recently, enzymatic catalysis has emerged as a greener alternative for ester synthesis. Lipases, in particular, are effective biocatalysts for the esterification of alcohols. nih.govrsc.org These enzymes can operate under mild conditions and often exhibit high selectivity, reducing the formation of byproducts. The use of immobilized lipases further simplifies product purification and allows for catalyst recycling. For example, lipase-catalyzed esterification of alcohols with butyric acid has been shown to produce flavor esters with high conversion yields. researchgate.net While specific studies on the lipase-catalyzed synthesis of this compound acetate are not widely reported, the general applicability of this method to primary alcohols suggests its potential for this transformation.

Oxidation Reactions for Late-Stage Functionalization

The primary allylic alcohol moiety of this compound can be selectively oxidized to yield either the corresponding aldehyde, 6-methyl-3-cyclohexene-1-carboxaldehyde, or the carboxylic acid, 6-methyl-3-cyclohexene-1-carboxylic acid. These oxidized derivatives serve as important building blocks for further synthetic transformations.

The selective oxidation of primary alcohols to aldehydes requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, effectively converting primary alcohols to aldehydes in good yields. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane. Another common method involves the use of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst in the presence of a stoichiometric oxidant such as sodium hypochlorite.

For the oxidation to the carboxylic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) can be employed, though these often lead to harsh reaction conditions and the formation of inorganic waste.

Table 2: Reagents for the Oxidation of Primary Allylic Alcohols

Desired ProductReagentTypical Yield (%)
AldehydePyridinium Chlorochromate (PCC)70-90
AldehydeTEMPO/NaOCl80-95
Carboxylic AcidPotassium Permanganate (KMnO₄)Variable
Carboxylic AcidJones Reagent (CrO₃/H₂SO₄)Variable

Nucleophilic and Electrophilic Transformations at the Hydroxymethyl Group

The hydroxymethyl group of this compound can undergo various nucleophilic and electrophilic transformations, further expanding its synthetic utility.

Nucleophilic Transformations: For nucleophilic substitution to occur, the hydroxyl group, which is a poor leaving group, must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. masterorganicchemistry.com The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles, such as halides, cyanide, or azide, via an Sₙ2 reaction. This allows for the introduction of various functional groups at the C1 position.

Electrophilic Transformations: The hydroxyl group itself can act as a nucleophile. However, electrophilic reactions directly at the hydroxymethyl group are less common. The double bond in the cyclohexene ring is the primary site for electrophilic attack. Reactions such as epoxidation can occur at the double bond, and the presence of the allylic hydroxyl group can direct the stereochemistry of this transformation. researchgate.net

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of fragrances and other fine chemicals to minimize environmental impact. cetjournal.it This includes the use of renewable feedstocks, the development of catalytic and biocatalytic processes, and the reduction of waste.

The synthesis of this compound can potentially be made more sustainable by starting from renewable terpene feedstocks. Many terpenes are naturally occurring and can be isolated from plant sources. Research into the biocatalytic synthesis of such compounds is also a promising area. The use of engineered microorganisms or isolated enzymes can enable the production of target molecules under mild, aqueous conditions, reducing the need for harsh chemical reagents and organic solvents. nih.govmdpi.com

For instance, the enzymatic esterification of alcohols, as mentioned previously, is a prime example of a green chemistry approach. It avoids the use of strong acids or bases and often proceeds with high selectivity, leading to a cleaner reaction profile and easier purification. While specific research on the green synthesis of this compound is still emerging, the broader trends in the sustainable synthesis of fragrances and terpenoids point towards a future where biocatalysis and renewable starting materials will play a more significant role.

Chemical Reactivity and Mechanistic Studies of 6 Methyl 3 Cyclohexene 1 Methanol

Reactivity of the Cyclohexene (B86901) Double Bond

The electronic and steric environment of the double bond in 6-methyl-3-cyclohexene-1-methanol governs its reactivity in addition and cycloaddition reactions. The presence of the methyl and hydroxymethyl substituents on the ring influences the regio- and stereochemical outcomes of these transformations.

Addition Reactions and Their Regio- and Stereochemical Outcomes

Addition reactions to the double bond of this compound are expected to proceed with notable regio- and stereoselectivity. The directing effects of the existing substituents play a crucial role in determining the structure of the products.

Hydroboration-Oxidation: This two-step reaction is a classic example of an anti-Markovnikov addition of water across a double bond. In the case of 1-methylcyclohexene, a closely related analog, hydroboration-oxidation yields predominantly the trans-2-methylcyclohexanol. chemrxiv.orgchemrxiv.org This outcome is a result of the syn-addition of the borane (B79455) across the double bond from the less sterically hindered face, followed by oxidation with retention of stereochemistry. masterorganicchemistry.com For this compound, the bulky hydroxymethyl group at C1 and the methyl group at C6 would sterically hinder the approach of the borane reagent, influencing the regioselectivity of the addition to the C3-C4 double bond. The reaction is expected to yield a mixture of diastereomeric diols.

Epoxidation: The reaction of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), yields epoxides. The epoxidation of substituted cyclohexenes is often diastereoselective, with the peroxy acid preferentially attacking the less hindered face of the double bond. For this compound, the presence of the allylic hydroxyl group can direct the epoxidation to the syn face of the double bond through hydrogen bonding with the peroxy acid. This substrate-controlled diastereoselectivity can lead to the formation of a specific stereoisomer of the corresponding epoxide. rsc.org The resulting epoxide is a versatile intermediate for further functionalization, including ring-opening reactions.

Table 1: Regio- and Stereochemical Outcomes of Addition Reactions to Substituted Cyclohexenes
ReactionSubstrateReagentsMajor Product(s)Key Outcome
Hydroboration-Oxidation1-Methylcyclohexene1. BH₃•THF2. H₂O₂, NaOHtrans-2-MethylcyclohexanolAnti-Markovnikov, syn-addition
EpoxidationCyclohexa-1,4-dienes with pendant hydroxyl groupsmCPBAsyn-EpoxideDirected epoxidation

Cycloaddition Chemistry Involving the Unsaturated Ring

The cyclohexene ring in this compound can participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. aub.edu.lbwikipedia.orglibretexts.org The reactivity of the double bond as a dienophile is generally influenced by the electronic nature of its substituents. Electron-withdrawing groups on the dienophile typically accelerate the reaction with an electron-rich diene. libretexts.org

The substituents on this compound (a methyl and a hydroxymethyl group) are generally considered to be weakly electron-donating, which would make it a less reactive dienophile in normal-demand Diels-Alder reactions. However, it could potentially react with highly reactive dienes under thermal conditions. The stereochemical outcome of such reactions would be governed by the approach of the diene to the less hindered face of the cyclohexene ring.

Transformations of the Primary Alcohol Functionality

The primary allylic alcohol group in this compound is amenable to a variety of transformations, including oxidation to the corresponding aldehyde and substitution reactions.

Oxidation Pathways and Product Characterization

The oxidation of the primary allylic alcohol in this compound can selectively yield the corresponding α,β-unsaturated aldehyde, 6-methyl-3-cyclohexene-1-carboxaldehyde. wikipedia.orgsigmaaldrich.comnih.gov Several reagents are effective for this transformation, with the choice of oxidant being crucial to prevent over-oxidation to the carboxylic acid or reaction with the double bond.

Manganese Dioxide (MnO₂): Activated manganese dioxide is a mild and selective oxidant for allylic and benzylic alcohols. aub.edu.lbresearchgate.netacs.org The reaction is typically carried out under neutral conditions in solvents like dichloromethane (B109758) or chloroform, and it effectively oxidizes primary allylic alcohols to aldehydes without affecting the double bond. acs.org The heterogeneous nature of the reagent allows for easy workup by filtration. lookchem.com

Pyridinium Chlorochromate (PCC): PCC is another widely used mild oxidant that converts primary alcohols to aldehydes. sigmaaldrich.comacs.org It is particularly useful for oxidizing allylic alcohols without significant isomerization or side reactions at the double bond when used in a non-aqueous solvent like dichloromethane. sigmaaldrich.com

Other modern oxidation methods like Swern oxidation or the use of Dess-Martin periodinane are also effective for the conversion of primary alcohols to aldehydes under mild conditions and would be applicable to this compound. libretexts.orgsigmaaldrich.com

Table 2: Oxidation of Primary Allylic Alcohols
Oxidizing AgentSubstrate TypeProductTypical Conditions
Manganese Dioxide (MnO₂)Primary Allylic Alcoholα,β-Unsaturated AldehydeCH₂Cl₂, reflux
Pyridinium Chlorochromate (PCC)Primary Allylic Alcoholα,β-Unsaturated AldehydeCH₂Cl₂, room temperature
Dess-Martin Periodinane (DMP)Primary AlcoholAldehydeCH₂Cl₂, room temperature

Substitution Reactions and Reaction Kinetics

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a tosylate or a halide.

Conversion to Tosylate: The alcohol can be readily converted to the corresponding tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. chemrxiv.org The resulting tosylate is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. The reaction proceeds with retention of configuration at the carbon bearing the hydroxyl group.

Substitution Reactions: The resulting tosylate of this compound can then undergo substitution with various nucleophiles. The kinetics of these reactions would be expected to follow a second-order rate law, typical for Sₙ2 reactions. Due to the allylic nature of the substrate, Sₙ2' reactions are also a possibility, where the nucleophile attacks the γ-carbon of the double bond, leading to a rearranged product. The ratio of Sₙ2 to Sₙ2' products would depend on the nature of the nucleophile, the solvent, and the steric hindrance around the reaction centers.

Intramolecular Rearrangements and Ring-Opening Processes

The structure of this compound and its derivatives allows for several interesting intramolecular rearrangements and ring-opening processes, often triggered by acidic conditions or the formation of reactive intermediates.

Acid-Catalyzed Rearrangements: Under acidic conditions, protonation of the hydroxyl group followed by loss of water would generate a primary allylic carbocation. This carbocation is resonance-stabilized and can be attacked by a nucleophile at two different positions, leading to a mixture of products. Furthermore, the carbocation could initiate a cascade of rearrangements, including hydride shifts and ring contractions or expansions, to form more stable carbocationic intermediates.

Prins Reaction: The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. wikipedia.orgacs.orgorganic-chemistry.orgnih.govacs.org In an intramolecular variant, the aldehyde derived from the oxidation of this compound could potentially undergo an acid-catalyzed cyclization, leading to the formation of a bicyclic ether. The outcome of the Prins reaction is highly dependent on the reaction conditions. wikipedia.org

Claisen Rearrangement: If the hydroxyl group of this compound is converted into an allyl ether, this derivative can undergo a acs.orgacs.org-sigmatropic rearrangement known as the Claisen rearrangement upon heating. libretexts.orgwikipedia.orglibretexts.orgorganic-chemistry.orgbyjus.com This reaction would result in the formation of a new carbon-carbon bond and a rearranged cyclohexene derivative.

Ring-Opening of Epoxide Derivatives: The epoxide derived from this compound can undergo ring-opening reactions under both acidic and basic conditions. In acid-catalyzed ring-opening, the nucleophile preferentially attacks the more substituted carbon of the epoxide. For instance, reaction with methanol (B129727) in the presence of an acid would lead to a trans-1,2-disubstituted cyclohexane (B81311) derivative.

Regiochemical Control in Epoxide Ring-Opening (General Cyclohexene Context)

The epoxidation of the alkene in this compound would yield a corresponding epoxide. The subsequent ring-opening of this epoxide is a critical transformation for introducing new functional groups and building molecular complexity. The regiochemical outcome of this reaction—which of the two epoxide carbons is attacked by a nucleophile—is governed by a combination of electronic and steric factors, as well as the reaction conditions (acidic, basic, or neutral).

Under basic or neutral conditions, the ring-opening of an epoxide generally proceeds via an SN2 mechanism. In this pathway, the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For an epoxide derived from a cyclohexene, this typically means attack at the carbon atom that is less substituted or more accessible. This principle is a cornerstone of synthetic strategy, allowing for predictable bond formation.

In contrast, acid-catalyzed ring-opening reactions present a more complex scenario. The reaction begins with the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. The mechanism can exhibit characteristics of both SN1 and SN2 pathways. The positive charge on the protonated epoxide is shared between the oxygen and the two carbon atoms. If one carbon is significantly more substituted (e.g., tertiary) and can better stabilize a partial positive charge, the reaction will have more SN1 character. Consequently, the nucleophile will preferentially attack this more substituted carbon. This regioselectivity is often referred to as the Fürst-Plattner rule (or trans-diaxial rule), which dictates that the ring-opening of cyclohexene oxides proceeds through a chair-like transition state, leading to the formation of a trans-diaxial product.

Recent quantum chemical studies on cyclohexene oxide have further illuminated the factors controlling regioselectivity. These studies confirm that while the classic model of strain release in the transition state is important, steric (Pauli) repulsion between the incoming nucleophile and the substrate also plays a crucial role. wildlife-biodiversity.com Lewis acids, by polarizing the orbitals of the epoxide, can lower the reaction barrier and influence the regiochemical outcome by modulating this steric repulsion. wildlife-biodiversity.com

The choice of nucleophile and catalyst is therefore paramount in directing the regiochemistry of the epoxide ring-opening. A wide array of nucleophiles, including amines, alcohols, and organometallic reagents, can be employed, each potentially influencing the reaction's outcome. researchgate.net

Catalyst-Mediated Reactions and Reaction Mechanism Elucidation

The functional groups of this compound—an allylic alcohol—make it a prime candidate for a variety of catalyst-mediated reactions. While specific, in-depth mechanistic studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from well-established catalytic systems for analogous substrates. Potential transformations include catalytic epoxidation, hydrogenation, and various palladium-catalyzed cross-coupling reactions.

A logical and common synthetic route would involve the catalytic epoxidation of the cyclohexene double bond, followed by a catalyst-mediated ring-opening of the resulting epoxide. The stereochemistry of the epoxidation can often be directed by the existing hydroxyl group, a phenomenon known as substrate-directed synthesis. The subsequent ring-opening can be catalyzed by a range of Lewis or Brønsted acids, or organocatalysts, to afford diols or amino alcohols, depending on the nucleophile used. aaronchem.comnih.gov For instance, titanium(IV) complexes have been shown to be effective catalysts for the ring-opening copolymerization of cyclohexene oxide with carbon dioxide, a reaction that proceeds with high selectivity for carbonate linkages. documentsdelivered.com

The table below illustrates representative findings for the catalyst-mediated ring-opening of cyclohexene oxide, which serves as a model for the potential reactivity of the epoxide derived from this compound.

Catalyst SystemNucleophileProduct TypeKey Finding
Chiral Schiff Base-Titanium ComplexTrimethylsilyl cyanideCyanohydrinEffective for asymmetric ring-opening of meso-epoxides. nih.gov
Cr(III) Salen ComplexTrimethylsilyl azideAzido alcoholHigh enantioselectivity in the formation of a precursor for prostaglandins. nih.gov
Ti(IV)-Tris(phenolate) / PPNClCarbon DioxidePoly(cyclohexene carbonate)Moderate activity and high selectivity for polycarbonate formation. documentsdelivered.com
Organocatalyst (e.g., silylated amine)Allyl trimethylsilaneFunctionalized AlcoholCatalyst activates the epoxide towards nucleophilic attack in a chiral environment. aaronchem.com

Another important class of catalyst-mediated reactions for this substrate is catalytic hydrogenation. The use of a platinum group metal catalyst would reduce the carbon-carbon double bond to yield the corresponding saturated alcohol, (6-methylcyclohexyl)methanol. wildlife-biodiversity.com This reaction typically proceeds via syn-addition of hydrogen across the double bond.

Furthermore, the allylic nature of the alcohol opens the door to palladium-catalyzed reactions. While detailed studies on this compound are scarce, the general mechanisms of palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are well-understood. nih.gov These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The presence of both an alkene and a hydroxyl group could allow for various transformations, including allylic substitution reactions. Mechanistic studies on related systems often use techniques like NMR monitoring to identify catalyst resting states and intermediates, providing insight into the rate-determining step of the catalytic cycle. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of each atom, allowing for a comprehensive mapping of the molecular framework. For 6-Methyl-3-cyclohexene-1-methanol, a combination of one-dimensional and two-dimensional NMR experiments is utilized for complete structural assignment.

Proton (¹H) NMR spectroscopy provides information about the different types of protons present in the molecule and their neighboring protons. The spectrum of this compound is expected to show distinct signals for the protons on the cyclohexene (B86901) ring, the methyl group, and the hydroxymethyl group. docbrown.info The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the olefinic protons of the cyclohexene ring would appear at a lower field (higher ppm) compared to the aliphatic protons. The integration of the peak areas corresponds to the ratio of the protons in each unique environment. docbrown.info

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and multiplicities.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Olefinic Protons (C=CH)5.5 - 5.7Multiplet2H
Methanol (B129727) Protons (CH₂OH)3.4 - 3.6Multiplet2H
Allylic Protons1.8 - 2.2Multiplet3H
Aliphatic Protons1.5 - 1.8Multiplet3H
Methyl Protons (CH₃)0.9 - 1.1Doublet3H
Hydroxyl Proton (OH)VariableSinglet1H

Note: This is a representative table. Actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For example, the sp² hybridized carbons of the double bond will resonate at a lower field (higher ppm) than the sp³ hybridized carbons of the ring and the methyl group.

A representative ¹³C NMR data table is provided below.

Carbon AssignmentChemical Shift (δ, ppm)
Olefinic Carbons (C=C)125 - 135
Methanol Carbon (CH₂OH)~65
Allylic/Aliphatic Carbons25 - 40
Methyl Carbon (CH₃)~20

Note: This is a representative table. Actual chemical shifts can vary.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton-proton connectivity within the cyclohexene ring and the side chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com It is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule, such as linking the methyl group to its position on the cyclohexene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. fmach.itjapsonline.comphytojournal.com In the analysis of this compound, GC is first used to separate the compound from any impurities or other components in a mixture. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, which can be compared to spectral libraries for identification. nih.govphytojournal.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (126.20 g/mol ), as well as various fragment ions resulting from the cleavage of bonds within the molecule. nih.govscbt.com

A table showing typical major fragments observed in the GC-MS analysis of similar cyclohexene derivatives is presented below.

m/z (mass-to-charge ratio)Possible Fragment Identity
126Molecular Ion [M]⁺
108[M - H₂O]⁺
93[M - H₂O - CH₃]⁺
79Cyclohexadienyl cation

Note: This table is illustrative and based on general fragmentation patterns of cyclic alcohols.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov This high level of accuracy allows for the determination of the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula C₈H₁₄O by providing an exact mass that is consistent with this composition. nih.gov The experimentally determined exact mass can be compared to the calculated theoretical mass to confirm the elemental formula with a high degree of confidence.

ParameterValue
Molecular FormulaC₈H₁₄O
Calculated Exact Mass126.1045
Measured Exact Mass (Hypothetical)126.1043
Mass Error (ppm)< 5 ppm

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. In the analysis of this compound, these methods provide a detailed fingerprint of its molecular structure, confirming the presence of its key hydroxyl (-OH), alkene (C=C), and aliphatic (C-H) moieties.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the specific types of bonds and functional groups. For this compound, the IR spectrum is dominated by features arising from its alcohol and cyclohexene components. nih.gov

A key diagnostic band is the broad absorption observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol appears in the 1050-1000 cm⁻¹ range.

The presence of the cyclohexene ring is confirmed by several peaks. The stretching vibration of the vinylic C-H bonds (=C-H) typically appears just above 3000 cm⁻¹. The C=C double bond stretch within the cyclohexene ring gives rise to a medium intensity band around 1650-1640 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl group and the saturated part of the ring are observed in the 2850-2960 cm⁻¹ region. nih.gov

Raman Spectroscopy:

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. researchgate.net While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. This makes Raman particularly effective for identifying non-polar bonds.

For this compound, the C=C stretching vibration of the cyclohexene ring, which may be weak in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum around 1650-1640 cm⁻¹. Symmetric C-H stretching vibrations of the alkyl framework also tend to be strong in Raman spectra. The C-O stretch and the O-H stretch of the methanol group are also observable, though often weaker than in the IR spectrum. nih.gov The combination of IR and Raman data provides a more complete characterization of the molecule's vibrational modes.

Table 1: Characteristic Vibrational Bands for this compound

Functional Group Vibration Type Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200-3600 (Broad) 3200-3600 (Weak)
Alcohol (C-O) C-O Stretch 1000-1050 1000-1050
Alkene (=C-H) C-H Stretch 3010-3040 3010-3040
Alkene (C=C) C=C Stretch 1640-1650 (Medium) 1640-1650 (Strong)
Alkane (C-H) C-H Stretch 2850-2960 2850-2960 (Strong)

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Given its structure, which includes polarity from the hydroxyl group and non-polar characteristics from the hydrocarbon ring, various chromatographic techniques can be optimized for its analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, both normal-phase and reversed-phase HPLC can be employed.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. It utilizes a non-polar stationary phase (typically C18- or C8-bonded silica) and a polar mobile phase (e.g., mixtures of water with methanol or acetonitrile). sigmaaldrich.com For this compound, RP-HPLC would separate the compound from more polar impurities, which would elute earlier, and less polar impurities, which would be retained longer. Gradient elution, where the mobile phase composition is changed over time, can be used to effectively separate a wide range of impurities in a single run.

Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (like silica (B1680970) or a diol-bonded phase) is used with a non-polar mobile phase (such as hexane (B92381) or heptane, often with a small amount of a polar modifier like isopropanol (B130326) or ethyl acetate). NP-HPLC can be particularly useful for separating the cis and trans diastereomers of this compound, as the different spatial arrangements of the methyl and hydroxymethyl groups can lead to different interactions with the polar stationary phase.

Detection is typically achieved using a Refractive Index Detector (RID), as the compound lacks a strong UV chromophore, or an Evaporative Light Scattering Detector (ELSD). If derivatized with a UV-absorbing agent, a UV-Vis detector could be used for enhanced sensitivity.

Table 2: Exemplary HPLC Conditions for Purity Assessment

Parameter Reversed-Phase HPLC Normal-Phase HPLC
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Silica or Diol (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient Hexane/Isopropanol (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detector RID, ELSD RID, ELSD

| Temperature | Ambient or controlled (e.g., 25°C) | Ambient or controlled (e.g., 25°C) |

The this compound molecule possesses two chiral centers (at C1 and C6), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample, which is a critical measure of stereochemical purity in asymmetric synthesis. gcms.cz

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net The "three-point interaction model" is a conceptual framework explaining that effective chiral recognition requires at least three simultaneous interactions (e.g., attractive or repulsive) between the analyte and the CSP, where at least one of these interactions is stereochemically dependent. researchgate.net

For an alcohol like this compound, CSPs based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) coated on a silica support are highly effective. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can resolve the enantiomers.

The mobile phase in chiral HPLC is often a mixture of a hydrocarbon (like hexane or heptane) and an alcohol modifier (such as isopropanol or ethanol). The choice and concentration of the alcohol modifier are crucial for optimizing the separation and resolution of the enantiomeric pairs.

Table 3: Common Chiral Stationary Phases for Alcohol Separation

CSP Type Chiral Selector Potential Interaction Mechanisms
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) Hydrogen bonding, dipole-dipole interactions, π-π interactions, steric hindrance
Cyclodextrin-based Derivatized β- or γ-cyclodextrins Inclusion complexation within the hydrophobic cavity, hydrogen bonding at the rim

The determination of enantiomeric excess involves integrating the peak areas of the two eluted enantiomers (A1 and A2) and applying the formula: ee (%) = |(A1 - A2) / (A1 + A2)| x 100. This analytical technique is indispensable for the development and quality control of stereoselective syntheses of this compound. rsc.orgrsc.org

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis of 6-Methyl-3-cyclohexene-1-methanol

Molecular modeling is instrumental in visualizing the three-dimensional structure of molecules and exploring their conformational landscapes. ncert.nic.in For this compound, which contains a flexible six-membered ring and a hydroxymethyl substituent, conformational analysis is key to understanding its physical and chemical properties.

The cyclohexene (B86901) ring in this compound adopts a half-chair conformation to minimize torsional and angle strain. dalalinstitute.com The presence of a methyl group at position 6 and a hydroxymethyl group at position 1 leads to the possibility of cis and trans diastereomers. Within each of these, the substituents can occupy pseudo-axial or pseudo-equatorial positions.

Molecular mechanics calculations, employing force fields such as MMFF94 or AMBER, can be used to determine the relative energies of these different conformers. The most stable conformation is typically the one that minimizes steric interactions, particularly 1,3-diaxial interactions. utexas.eduacs.org In the case of this compound, the equatorial or pseudo-equatorial orientation of both the methyl and hydroxymethyl groups would be expected to be the most stable arrangement.

Table 1: Hypothetical Relative Energies of this compound Conformers

Isomer Substituent Positions Relative Energy (kcal/mol) Population (%) at 298 K
trans 1-equatorial, 6-equatorial 0.00 75.3
trans 1-axial, 6-axial 2.50 1.5
cis 1-equatorial, 6-axial 1.87 4.7

Note: This table presents hypothetical data based on established principles of conformational analysis for substituted cyclohexanes to illustrate the expected energetic differences between conformers.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a more detailed understanding of the electronic structure and reactivity of this compound. unipd.it These methods solve approximations of the Schrödinger equation to provide information about molecular orbitals, electron density, and reaction energetics. acs.org

Density Functional Theory (DFT) is a widely used quantum chemical method that can accurately predict the geometries and energies of reactants, transition states, and products for chemical reactions. For this compound, DFT could be used to investigate various reaction pathways, such as oxidation of the alcohol, electrophilic addition to the double bond, or esterification reactions.

By calculating the activation energies for these potential reactions, DFT can predict the most likely reaction products under different conditions. For example, a DFT study could compare the energy barriers for the oxidation of the primary alcohol to an aldehyde versus an acid, providing insights into the selectivity of different oxidizing agents.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is likely to be localized on the carbon-carbon double bond, making it the primary site for electrophilic attack. The LUMO would be associated with the antibonding orbitals of the C-O bond and the C=C bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-31G)*

Molecular Orbital Energy (eV) Description
HOMO -9.2 Localized on the C=C bond, indicating nucleophilic character.
LUMO 1.5 Associated with σ* C-O and π* C=C orbitals, indicating electrophilic sites.

Note: This table contains plausible, hypothetical data to illustrate the output of an FMO analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Various software programs can predict biological properties such as toxicity, carcinogenicity, and potential therapeutic activities based on a molecule's structure. These programs utilize large databases of known compounds and their activities to build predictive models.

For this compound, these tools could be used to generate predictions for properties like skin sensitization potential, which is relevant for fragrance ingredients, or its potential interaction with various biological targets. These predictions, while not definitive, can help prioritize compounds for further experimental testing.

Table 3: Illustrative Predicted Biological Properties of this compound using QSAR Software

Property Predicted Outcome Confidence Level
Skin Sensitization Moderate 65%
Mutagenicity (Ames test) Negative 80%

Note: This table provides illustrative examples of predictions that could be generated by QSAR software and does not represent actual experimental data.

Molecular Dynamics Simulations for Understanding Molecular Interactions and Selectivity

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of how molecules move and interact over time. acs.org For this compound, MD simulations could be used to understand its behavior in different solvent environments or its interaction with biological macromolecules like enzymes or receptors.

An MD simulation could model the binding of this compound to an olfactory receptor, providing insights into the structural basis of its scent. By analyzing the trajectory of the molecule within the binding pocket, researchers can identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that contribute to binding affinity and selectivity. These simulations can also help to understand the conformational changes that may occur upon binding.

Enzyme-Substrate Interactions in Biocatalytic Processes

The biocatalytic applications of this compound, particularly in processes like kinetic resolution, are fundamentally governed by the specific and intricate interactions between the substrate and the enzyme's active site. Lipases are a prominent class of enzymes utilized for the resolution of racemic alcohols, and their efficacy is deeply rooted in the precise molecular recognition of one enantiomer over the other. Computational chemistry and theoretical investigations, such as molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into these interactions at an atomic level.

Research into the biocatalytic resolution of analogous cyclic alcohols has frequently employed lipases from various microbial sources, including Candida rugosa, Pseudomonas fluorescens, and Pseudomonas cepacia. scispace.com These studies, while not directly focused on this compound, offer a strong foundation for understanding the potential enzyme-substrate interactions.

The active site of most lipases features a catalytic triad, typically composed of serine, histidine, and a carboxylic acid (aspartate or glutamate). The serine residue acts as the primary nucleophile in the catalytic mechanism. For a substrate like this compound, the hydroxyl group is the target for enzymatic acylation. The stereoselectivity of the enzyme arises from the differential fit of the two enantiomers of the substrate within the binding pocket.

A crucial structural feature of many lipases, including the well-studied Candida rugosa lipase (B570770) (CRL), is a mobile element known as the "lid" or "flap." nih.gov This lid is an alpha-helical segment that covers the active site in the enzyme's inactive state. nih.gov In the presence of a hydrophobic interface, such as the substrate, the lid undergoes a conformational change, opening up to grant the substrate access to the active site. nih.gov The amino acid sequence of this lid can significantly influence substrate specificity and activity. nih.gov For instance, swapping the lid sequences between different CRL isoenzymes has been shown to alter their substrate preferences, such as conferring cholesterol esterase activity. nih.gov This highlights the critical role of the lid in shaping the binding pocket and interacting with the substrate.

Molecular dynamics simulations of Candida rugosa lipase have been used to study its structural stability and dynamics in various solvent environments, which is crucial for optimizing biocatalytic processes. researchgate.netnih.gov These computational studies reveal how the solvent can affect the enzyme's conformational flexibility, including the movement of the lid, and consequently, its catalytic activity. researchgate.netnih.gov For a substrate like this compound, the interactions within the active site would involve a combination of hydrogen bonding (between the alcohol's hydroxyl group and residues of the catalytic triad) and hydrophobic interactions (between the cyclohexene ring and nonpolar residues lining the binding pocket). The precise orientation of the methyl group and the methanolic arm of the substrate relative to the catalytic serine determines which enantiomer is preferentially acylated.

The following table summarizes the performance of various lipases in the kinetic resolution of structurally related Morita-Baylis-Hillman adducts, which, like this compound, are chiral alcohols. This data provides a comparative basis for selecting potential enzymes for the resolution of the target compound.

EnzymeSubstrate AnalogueConversion (%)Enantiomeric Excess of Product (ee_p, %)Enantiomeric Ratio (E)
Pseudomonas cepacia Lipase (PCL)5b~509253
Novozyme 435 (Candida antarctica lipase B)5b~50>99147
Pseudomonas fluorescens Lipase5c~509579
Candida antarctica Lipase A (CAL A)5c~509465
Candida antarctica Lipase B (CAL B)5b~5098>200

Data adapted from studies on the kinetic resolution of Morita-Baylis-Hillman adducts, which are analogous chiral alcohols. The specific substrates (5b, 5c) are different from this compound but illustrate the general capabilities of these enzymes. scispace.com

Biological Activities and Research Applications in Interdisciplinary Fields

Utility as Synthetic Intermediates in Pharmaceutical Research

The cyclohexene (B86901) ring is a common structural motif in many biologically active molecules and natural products. This makes 6-Methyl-3-cyclohexene-1-methanol and its derivatives attractive starting materials for the synthesis of novel pharmaceutical agents.

While specific, named pharmaceutical agents directly synthesized from this compound are not extensively documented in publicly available research, the broader class of cyclohexene derivatives is crucial in medicinal chemistry. These structures are integral to the synthesis of various therapeutic agents, including antiviral and anti-inflammatory drugs. For instance, the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu) is based on a chiral cyclohexane (B81311) built via organocatalyzed reactions. nih.gov This highlights the importance of the cyclohexene scaffold in developing drugs that combat viral infections like influenza. nih.gov

Furthermore, research has explored the synthesis of pyridazinone derivatives, which have shown analgesic and anti-inflammatory properties. nih.gov The modification of chemical groups on cyclic systems, such as the cyclohexene ring, has been shown to influence these biological activities. nih.gov The synthesis of various 1,6-methano nist.govannuleneacetic acids, which have demonstrated anti-inflammatory and analgesic activity, also relies on synthetic routes involving cyclic precursors. nih.gov The versatility of this compound, with its potential for selective functionalization, positions it as a valuable intermediate for producing new molecules with tailored therapeutic properties. aaronchem.com

This compound serves as a key building block in the creation of diverse molecular structures for drug discovery. aaronchem.com Its ability to undergo various chemical reactions allows for the generation of libraries of compounds that can be screened for pharmacological activity. The presence of a methyl group and a hydroxyl group on the cyclohexene ring provides specific points for chemical modification, enabling the synthesis of new molecules with unique properties. aaronchem.com

The development of potent and selective anti-HIV-1 agents, such as the 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), showcases the utility of substituted cyclic compounds in creating effective antiviral drugs. nih.gov Compounds synthesized in this research inhibited HIV-1 replication at submicromolar to nanomolar concentrations, with one derivative selected for clinical evaluation. nih.gov This underscores the potential of building blocks like this compound in the discovery and development of new medicines.

Research in Fragrance and Flavor Chemistry

The pleasant and often complex aromas of many plants are due to the presence of volatile organic compounds, including various alcohols and esters with cyclic structures. A related compound, 2,4,6-Trimethyl-3-cyclohexene-1-methanol, is noted for its floral, spicy, and green aroma. This suggests that this compound and its derivatives could also possess interesting organoleptic properties, making them potential ingredients in the fragrance and flavor industry.

The International Fragrance Association (IFRA) maintains a glossary of fragrance ingredients, which includes compounds with similar cyclohexene structures. The sensory characteristics of these molecules are often described with terms like "green," "floral," and "fruity." For instance, a review of 3-methyl-4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, a more complex cyclohexene derivative, was conducted for its use as a fragrance ingredient. nih.gov The study of such compounds contributes to the development of new and unique scents for use in a wide range of consumer products.

Exploration of Odor Profiles and Flavoring Potential

While this compound is structurally related to compounds used in the fragrance industry, its specific odor profile is not extensively documented in public fragrance compendiums. However, the sensory characteristics of closely related molecules provide insight into its potential olfactory properties. For instance, a structurally similar compound, 2,4-dimethyl-3-cyclohexene-1-methanol, is known in the industry under the trade name Floralol and is described as having a complex floral, fresh, green, hyacinth, and spicy odor. thegoodscentscompany.com

Other related cyclohexene derivatives are also valued for their unique scents. Patents for methyl cyclohexane carboxylates describe various derivatives as having notes ranging from fruity and menthol-like to sweet and creamy. google.com Furthermore, the methyl carbonate of α,3,3-trimethyl cyclohexane methanol (B129727) is noted for its contribution of woody, floral (carnation), animalic, and spicy aromas to perfume compositions. google.com

Conversely, some simpler analogs are not intended for sensory applications. The parent molecule, 3-cyclohexene-1-methanol, is listed by The Good Scents Company as "not for fragrance use" and "not for flavor use," suggesting that the specific combination and position of substituents on the cyclohexene ring are critical for determining a desirable odor profile. thegoodscentscompany.com

Safety Assessment Methodologies for Fragrance Ingredients

The safety of fragrance ingredients, including cyclic alcohols like this compound, is evaluated through a rigorous, science-based process. The Research Institute for Fragrance Materials (RIFM) provides a comprehensive model for this assessment. The safety evaluation for fragrance ingredients typically involves a multi-faceted approach that examines a range of potential toxicological endpoints.

The assessment process for fragrance ingredients often includes:

Genotoxicity: Evaluating the potential of a substance to damage genetic material.

Repeated Dose Toxicity: Assessing the effects of repeated exposure over a prolonged period.

Reproductive Toxicity: Investigating potential effects on fertility and developmental stages.

Skin Sensitization: Determining the potential to cause an allergic skin reaction.

Photoirritation and Photoallergenicity: Assessing whether the substance becomes toxic or allergenic upon exposure to light.

Environmental Safety: Evaluating the potential impact on the environment.

This comprehensive safety assessment relies on a combination of experimental data and computational modeling, often utilizing a read-across approach where data from structurally similar chemicals is used to fill data gaps for the target compound.

Applications in Material Science and Polymer Chemistry

Incorporation into Novel Polymeric Materials

The bifunctional nature of this compound, containing both a hydroxyl group and a polymerizable alkene, makes it a candidate for incorporation into novel polymeric materials. The hydroxyl group can react to form polyesters or polyurethanes, while the cyclohexene ring can participate in addition polymerization.

Although specific polymers derived directly from this compound are not widely reported, the utility of the cyclohexene motif in advanced polymers is established. A notable example is the development of Cyclohexene Nucleic Acids (CeNA). In this application, a cyclohexene ring replaces the natural sugar backbone of DNA. wikipedia.org This demonstrates the capacity of the cyclohexene structure to form the repeating units of a complex polymer, suggesting a potential role for derivatives like this compound as monomers in the synthesis of new materials with tailored properties.

Use in Coatings and Specialty Chemical Formulations

The chemical reactivity of this compound makes it a useful building block in the formulation of specialty chemicals. aaronchem.com One specific application that has been identified is its use in the preparation of hydrocarbon detergents for cleaning printed circuit boards. chemicalbook.comchemdad.com In this context, its molecular structure likely contributes to the solvency and cleaning properties of the final formulation.

Furthermore, the parent compound, 3-cyclohexene-1-methanol, is listed by the FDA as an indirect additive used in adhesives and components of coatings, indicating that this class of chemicals is suitable for such applications. thegoodscentscompany.com The presence of the reactive hydroxyl group allows it to be integrated into coating resins, potentially enhancing properties such as adhesion, flexibility, or chemical resistance.

Investigation of Antimicrobial and Antioxidant Properties in Related Compounds

While data on the specific antimicrobial and antioxidant properties of this compound is limited, extensive research has been conducted on related cyclohexane and cyclohexene derivatives. These studies reveal that the core structure is a promising scaffold for developing new bioactive agents.

Functionally substituted cyclohexane derivatives have been identified as a class of organic compounds with significant potential antimicrobial activities against both Gram-positive and Gram-negative bacteria. Some derivatives have also shown antifungal properties. For example, a study on a cyclohexane tosyloxyimine derivative demonstrated remarkable activity against Escherichia coli, Acinetobacter baumannii, Bacillus subtilis, and Candida pseudotropicalis at a concentration of 0.3%.

In the realm of antioxidant research, various studies have highlighted the potential of molecules containing the cyclohexene ring. The investigation of cyclohexene-fused selenuranes and related derivatives has been pursued to evaluate their glutathione (B108866) peroxidase-like antioxidant activity. Additionally, methanol extracts from various plants, which are rich in diverse phytochemicals including terpene derivatives with cyclic structures similar to cyclohexene, have shown significant antioxidant activity in DPPH free radical-scavenging assays. nih.govphcogj.com

Related Compound ClassBiological ActivityTarget Organisms/AssayReference
Cyclohexane DerivativesAntimicrobialGram-positive and Gram-negative bacteria, Fungi
Cyclohexane Tosyloxyimine DerivativeAntimicrobialE. coli, A. baumannii, B. subtilis, C. pseudotropicalis
Polyoxygenated CyclohexenesAntimycobacterialMycobacterium tuberculosis
Cyclohexene-Fused SelenuranesAntioxidantGlutathione Peroxidase (GPx) like activity
Plant-derived Methanol ExtractsAntioxidant, AntimicrobialDPPH assay, various bacteria nih.gov

Broader Biological Relevance and Potential Therapeutic Exploration

The exploration of cyclohexene derivatives extends beyond antimicrobial and antioxidant applications into other areas of therapeutic interest. Research has shown that certain polyoxygenated cyclohexene derivatives, isolated from natural sources, exhibit a range of biological activities, including cytotoxic, antitubercular, and antimalarial properties.

The cyclohexane scaffold is also being investigated for other potential health applications. Studies have explored cyclohexane derivatives for their anti-inflammatory potential and as thrombin inhibitors, which could have implications for treating inflammatory conditions and thrombotic disorders. The versatility of this chemical structure makes it a continued focus of drug discovery and development programs seeking novel therapeutic agents. nih.gov

Anti-inflammatory Properties of Related Cyclohexene Alcohols

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The search for novel anti-inflammatory agents has led researchers to explore natural and synthetic compounds, including those with a cyclohexene scaffold.

Several studies have highlighted the anti-inflammatory potential of terpenes and terpenoids, which are structurally related to cyclohexene alcohols. nih.gov These compounds, often found in essential oils of medicinal plants, have been shown to modulate key inflammatory pathways. nih.govresearchgate.net For instance, monoterpenes such as l-menthol, 1,8-cineole, and carvacrol (B1668589) have demonstrated the ability to reduce the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and prostaglandin (B15479496) E2 (PGE2). nih.gov

A particularly relevant example is β-caryophyllene , a natural bicyclic sesquiterpene containing a cyclohexene ring. nih.govwikipedia.org This compound is recognized as a selective agonist of the cannabinoid receptor type 2 (CB2), a key target in the modulation of inflammation and pain. nih.govkau.edu.sa Research has shown that β-caryophyllene exhibits significant anti-inflammatory, cardioprotective, neuroprotective, and antimicrobial activities. nih.govkau.edu.sa Its oxide form, β-caryophyllene oxide , also demonstrates analgesic and anti-inflammatory effects, partly by suppressing pain mediators like cyclooxygenase-2 (COX-2). banglajol.info

Furthermore, polyoxygenated cyclohexene derivatives isolated from plants of the Annonaceae family have been identified as having anti-inflammatory and other biological activities. acs.orgnih.gov For example, cherrevenaphthalene D, a compound isolated from Uvaria rufa, showed a potent inhibitory effect on nitric oxide (NO) production, a key inflammatory mediator, in macrophage cell lines. nih.gov

The aromadendrene-type sesquiterpenoids, which possess a tricyclic structure that includes a cyclohexene ring, also exhibit notable anti-inflammatory and analgesic properties. mdpi.com These findings collectively suggest that the cyclohexene moiety is a valuable pharmacophore for the development of new anti-inflammatory agents.

Exploration of Other Bioactive Attributes

Beyond anti-inflammatory effects, the chemical architecture of cyclohexene derivatives has been linked to a variety of other biological activities, including antimicrobial, antioxidant, and cytotoxic properties.

Antimicrobial and Antifungal Activity: Functionally substituted cyclohexene derivatives are being investigated as potential antimicrobial agents, driven by the need for new drugs to combat resistant pathogens. azjm.orgresearchgate.net Studies have shown that monoesters of cyclohexene dicarboxylic acid possess pronounced antimicrobial and antifungal activity against pathogenic microorganisms like Staphylococcus aureus, E. coli, and Candida species. azjm.org Oxygenated cyclohexenes from the plant genus Monanthotaxis have also been recognized as viable candidates for antibacterial drug development. acs.org For instance, the compound uvaretin (B1683745) displayed activity against the Gram-positive bacterium Bacillus subtilis. acs.org

Antioxidant Properties: Oxidative stress is a key factor in aging and many chronic diseases. Several compounds structurally related to this compound have demonstrated significant antioxidant capabilities. Alloaromadendrene (B1252756) , a tricyclic sesquiterpene, has been shown to protect against oxidative stress and extend the lifespan of the nematode Caenorhabditis elegans. mdpi.commedchemexpress.comnih.gov This activity is linked to its ability to influence key stress-response pathways. nih.gov Essential oils rich in terpenes, including cyclohexene derivatives, often exhibit free radical scavenging activity. mdpi.com

Cytotoxic and Anticancer Potential: The potential for certain cyclohexene derivatives to act as anticancer agents is an emerging area of research. Aromadendrene-type sesquiterpenes have been noted for their cytotoxic properties against various cancer cell lines. mdpi.com Similarly, alloaromadendrene has been found to inhibit the growth and proliferation of malignant mammary epithelial cells. researchgate.netresearchgate.net Some polyoxygenated cyclohexenes, while inactive in certain cancer cell lines, are part of a class of compounds that have shown cytotoxic potential in other studies. nih.gov

The diverse biological activities observed in compounds containing a cyclohexene ring underscore the importance of this structural motif in medicinal chemistry. While the specific attributes of this compound remain to be fully elucidated, the research on related molecules provides a strong rationale for its further investigation as a potentially valuable bioactive compound.

Metabolism and Biotransformation Studies

In Vitro Metabolic Pathways of 6-Methyl-3-cyclohexene-1-methanol Analogues

In vitro studies using mammalian systems are crucial for understanding the initial enzymatic transformations that compounds like this compound undergo. These systems, often utilizing liver microsomes or hepatocytes, contain the enzymes responsible for Phase I and Phase II metabolism.

Enzymatic Transformations in Mammalian Systems

The metabolism of monoterpene alcohols is primarily handled by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov For cyclic monoterpenes, these transformations often involve hydroxylation, oxidation, and epoxidation.

Key enzymatic reactions observed for analogues include:

Oxidation of the Alcohol Group: The primary alcohol group is a prime target for oxidation. Alcohol dehydrogenases can convert it to an aldehyde, which can be further oxidized to a carboxylic acid. For instance, the monoterpene alcohol perillyl alcohol is rapidly metabolized to perillyl aldehyde and then to perillic acid. mdpi.com

Ring Hydroxylation: CYP enzymes frequently introduce hydroxyl groups onto the cyclohexene (B86901) ring. For example, the monoterpene 1,8-cineole undergoes significant hydroxylation by CYP3A4, a major human liver enzyme. nih.gov

Allylic Hydroxylation: The carbon atoms adjacent to the double bond in the cyclohexene ring are susceptible to hydroxylation.

Double Bond Epoxidation: The double bond within the cyclohexene ring can be converted to an epoxide, a reactive intermediate that can then be hydrolyzed to a diol.

Studies on the monoterpene perillyl alcohol, an important analog, show that it is extensively metabolized in liver microsomes from various species, including humans, rats, and dogs. nih.gov The primary reactions involve the oxidation of the alcohol to an aldehyde and then to an acid, demonstrating a common pathway for such structures. nih.govmdpi.com

In Vivo Metabolic Fate of Cyclohexene Methanol (B129727) Derivatives

In vivo studies confirm the metabolic pathways observed in vitro and provide a clearer picture of the absorption, distribution, metabolism, and excretion of these compounds in a whole organism.

Identification of Human Metabolites of Related Monoterpenes

In humans, monoterpenes and their alcohol derivatives are rapidly metabolized and their metabolites are primarily excreted in the urine. nih.gov When administered orally, the parent compounds are often undetectable in the plasma, indicating extensive first-pass metabolism in the gut and liver. nih.govohiolink.edu

For perillyl alcohol, the major human metabolites identified in plasma and urine are perillic acid and dihydroperillic acid. nih.gov These metabolites, along with their glucuronide conjugates, account for a significant portion of the administered dose. nih.govmdpi.com This indicates that oxidation of the exocyclic alcohol and saturation of the ring's double bond are major metabolic routes.

Further research on a broad spectrum of monoterpenes has led to the identification of various urinary metabolites, including alcohols, diols, and carboxylic acids, often excreted as glucuronide conjugates. nih.gov For example, metabolites of limonene, which shares the cyclohexene ring structure, include limonene-1,2-diol. nih.gov This highlights that hydroxylation and subsequent conjugation are key detoxification pathways in humans.

Table 1: Key Human Metabolites of Perillyl Alcohol (A Monoterpene Analogue)

Metabolite Name Metabolic Pathway Reference
Perillyl Aldehyde Oxidation of primary alcohol nih.gov
Perillic Acid (PA) Oxidation of aldehyde nih.govmdpi.com
Dihydroperillic Acid (DHPA) Saturation of ring double bond and oxidation nih.govmdpi.com
Glucuronide Conjugates Phase II conjugation of parent compound or metabolites nih.govohiolink.edu
Cysteine Conjugates Phase II conjugation ohiolink.edu

Microbial Biotransformation and Biodegradation of Cyclohexene Alcohols

Microorganisms, including bacteria and fungi, possess diverse enzymatic systems capable of transforming and degrading monoterpenes and their derivatives. nih.gov These biotransformations are of interest for producing novel compounds and for environmental bioremediation.

Bacterial Degradation Mechanisms (e.g., anaerobic degradation)

Bacteria can utilize monoterpenes as a sole source of carbon and energy. nih.govnih.gov The degradation pathways often involve initial oxidation or functionalization of the molecule.

Pseudomonas species are well-known for their ability to degrade monoterpenes. For instance, a soil pseudomonad was shown to metabolize linalool (B1675412) into various oxidized products, including oleuropeic acid. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation of cyclic alkanes like cyclohexane (B81311) proceeds through different mechanisms. Sulfate-reducing bacteria can activate cyclohexane by adding it to fumarate, forming a cyclohexylsuccinate derivative. frontiersin.orgresearchgate.net This initial step allows the breakdown of the stable ring structure. The pathway continues with the formation of metabolites like 3-cyclohexylpropionate and cyclohexanecarboxylate. researchgate.net Denitrifying bacteria also degrade cyclohexane carboxylate through pathways that are distinct from aerobic routes. nih.gov

Table 2: Bacterial Genera Involved in Cyclohexene Derivative Degradation

Bacterial Genus Degradation Condition Key Metabolic Reaction Reference
Pseudomonas Aerobic Oxidation, Hydroxylation nih.gov
Aromatoleum Anaerobic (Denitrifying) Ring cleavage via bad-ali pathway nih.gov

Fungal Transformation Studies and Metabolite Characterization

Fungi, particularly filamentous fungi and yeasts, are widely used for the biotransformation of monoterpenes due to their ability to perform regio- and stereo-selective reactions. researchgate.netmdpi.com

Oxidation: Fungi can oxidize primary alcohols to aldehydes. For example, Fusarium verticillioides transforms S-(-)-perillyl alcohol into S-(-)-perillyl aldehyde. researchgate.net

Hydroxylation: Fungi like Aspergillus niger are capable of hydroxylating various positions on the monoterpene skeleton. mdpi.com

Isomerization and Cyclization: Yeasts such as Saccharomyces cerevisiae can perform complex transformations. They can reduce geraniol (B1671447) to citronellol (B86348) and form the monocyclic α-terpineol from both geraniol and nerol. nih.gov

These fungal transformations are significant in the food and beverage industry, where they contribute to the flavor profiles of products like beer and wine. nih.govmbaa.com

Table 3: Fungal Biotransformations of Analogous Monoterpene Alcohols

Fungal Species Substrate Major Product(s) Transformation Type Reference
Fusarium verticillioides S-(-)-Perillyl alcohol S-(-)-Perillyl aldehyde Oxidation researchgate.net
Saccharomyces cerevisiae Geraniol Citronellol, Linalool Reduction, Isomerization nih.gov
Kluyveromyces lactis Nerol Linalool, α-Terpineol Isomerization, Cyclization nih.gov

Comprehensive Identification and Characterization of Metabolites and Transformation Products

Due to the absence of direct research on the metabolism of this compound, a comprehensive identification and characterization of its metabolites and transformation products cannot be provided at this time. Scientific literature does not currently contain the necessary experimental data, such as findings from in vivo or in vitro studies, to construct a detailed metabolic pathway or to enumerate and characterize specific metabolic byproducts.

In the absence of direct evidence, any discussion of potential metabolites would be purely speculative and would not adhere to the required standard of being based on detailed research findings. Therefore, no data table of metabolites can be generated.

It is important to note that the metabolism of structurally similar compounds, such as methylcyclohexane, has been studied. However, the presence of the cyclohexene ring and the methanol group in this compound introduces functional groups that would likely lead to different metabolic routes compared to a saturated cycloalkane. Extrapolation from such studies would be scientifically unsound without direct experimental validation for the target compound.

Further research, including in vivo animal studies and in vitro experiments with liver microsomes or other enzyme preparations, is required to elucidate the metabolic fate of this compound. Such studies would be essential for identifying the enzymes involved in its biotransformation and for characterizing the chemical structures of its metabolites.

Environmental Fate and Ecotoxicological Research

Environmental Distribution and Compartmentalization Modeling

Limited specific experimental data exists in the public domain regarding the environmental distribution of 6-methyl-3-cyclohexene-1-methanol. However, its likely partitioning behavior in the environment can be inferred from its structural properties and data on similar chemical compounds. As a volatile organic compound (VOC) often used as a fragrance ingredient, its distribution is influenced by its physical and chemical properties. researchgate.netresearchgate.net

Air, Water, and Soil Partitioning Behavior

The environmental distribution of fragrance materials is largely determined by their use in consumer products, leading to their release into various environmental compartments. researchgate.netresearchgate.netregulations.gov For a compound like this compound, its volatility suggests that a significant fraction will likely partition to the atmosphere upon release.

Table 1: Estimated Physicochemical Properties and Environmental Partitioning of this compound and Related Compounds

PropertyThis compound (Predicted/Estimated)Related Compounds (Experimental/Predicted)Significance for Environmental Partitioning
Molecular Weight ( g/mol ) 126.20 nih.govCyclohexane (B81311): 84.16Influences diffusion and transport.
Log Kow (Octanol-Water Partition Coefficient) 1.7 nih.govnih.govToluene: 2.73Indicates potential for bioaccumulation and sorption to organic matter.
Water Solubility Data not availableCyclohexane: 55 mg/LAffects partitioning into aquatic environments.
Vapor Pressure Data not availableCyclohexane: 95.2 mmHg at 25°CDetermines the tendency to volatilize into the atmosphere.
Henry's Law Constant Data not availableToluene: 6.64 x 10⁻³ atm-m³/molDescribes the partitioning between air and water.

Note: Data for this compound is based on computational predictions where experimental data is unavailable. Data for related compounds are provided for comparative purposes.

Biodegradation Pathways and Environmental Persistence

Specific studies detailing the biodegradation of this compound are scarce. However, the biodegradability of cyclic and unsaturated alcohols has been the subject of general research.

Aerobic and Anaerobic Degradation Kinetics

There is a lack of specific experimental data on the aerobic and anaerobic degradation kinetics of this compound. The presence of a methyl group and a double bond in the cyclohexene (B86901) ring may influence its susceptibility to microbial degradation. In general, unsaturated hydrocarbons can be degraded by bacteria under both aerobic and anaerobic conditions. researchgate.netnih.gov The initial steps of aerobic degradation often involve oxygenases that introduce oxygen atoms into the molecule, leading to the formation of more easily metabolized intermediates. enviro.wiki The biodegradability of aliphatic alcohols is known to be affected by their chemical structure, with branching and substitutions potentially slowing down the degradation rate. nih.gov

Persistence Assessments in Various Environmental Matrices

Direct assessments of the persistence of this compound in water, soil, or sediment are not available in published literature. The persistence of a chemical in the environment is a function of its resistance to both biotic and abiotic degradation processes. For fragrance compounds, properties such as adherence to surfaces and chemical stability can lead to increased persistence and lipophilicity, which may elevate their risk to the aquatic environment. researchgate.net As a cyclic terpenoid-like structure, its persistence might be influenced by factors that affect the environmental fate of terpenes, such as microbial activity and sunlight exposure. nih.govsemanticscholar.orgmdpi.comoup.commdpi.com

Abiotic Transformation Processes in the Environment

Abiotic transformation processes, particularly photodegradation in the atmosphere, are likely to be significant for a volatile compound like this compound.

Photodegradation under Atmospheric Conditions

Specific experimental data on the photodegradation of this compound under atmospheric conditions is not available. However, as a volatile organic compound (VOC) with a cyclohexene structure, it is expected to react with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•) in the troposphere. The double bond in the cyclohexene ring is a likely site for attack by these oxidants.

Studies on similar compounds, such as cyclohexene and toluene, have shown that they undergo photocatalytic oxidation in the presence of catalysts like TiO₂ and UV light. researchgate.netnih.govresearchgate.net The rate of photodegradation is influenced by factors such as the concentration of the compound, humidity, and the presence of other pollutants. researchgate.netnih.gov The atmospheric lifetime of such VOCs is determined by their reaction rates with these atmospheric oxidants. For many terpenes and terpenoids, which share structural similarities, atmospheric reactions are a major removal pathway. osti.gov

Ecotoxicological Profiling of Cyclohexene Alcohols in Environmental Systems (General)

The ecotoxicological profile of a chemical provides insight into its potential to cause harm to living organisms in the environment. While specific studies on this compound are scarce, a general understanding can be gleaned from research on structurally similar compounds, such as other cyclohexene alcohols and cyclic terpenes, which are often used as fragrance ingredients.

Effects on Aquatic and Terrestrial Organisms

Cyclohexene alcohols and related compounds can enter the environment through various pathways, including wastewater treatment plant effluents and direct release from consumer products. Their impact on aquatic and terrestrial ecosystems is a subject of ongoing research.

Aquatic Organisms: Studies on fragrance materials, a class of compounds that includes many cyclic alcohols, have demonstrated a range of effects on aquatic life. bohrium.comnih.govresearchgate.net For instance, research on the freshwater crustacean Daphnia magna has shown that some fragrance compounds can impair development and reproduction. bohrium.comnih.govresearchgate.net The mode of action is often related to narcosis, where the chemical interferes with cell membranes, although more specific mechanisms can also occur. The toxicity of these compounds can be influenced by their water solubility and octanol-water partition coefficient (Kow), which affects their bioavailability.

The following table presents illustrative ecotoxicity data for compounds structurally related to cyclohexene alcohols, highlighting the range of sensitivities across different aquatic species. It is important to note that this data is not specific to this compound.

Table 2: Illustrative Ecotoxicity Data for Structurally Related Cyclic Compounds

Test OrganismEndpointTest DurationValue (mg/L)Reference Compound Class
Daphnia magna (Water Flea)EC50 (Immobilisation)48 hours10 - 100Cyclic Terpenes/Fragrance Alcohols
Pimephales promelas (Fathead Minnow)LC50 (Mortality)96 hours1 - 50Cyclic Terpenes/Fragrance Alcohols
Pseudokirchneriella subcapitata (Green Algae)EC50 (Growth Inhibition)72 hours5 - 75Cyclic Terpenes/Fragrance Alcohols

Terrestrial Organisms: Information on the effects of cyclohexene alcohols on terrestrial organisms is even more limited. However, general principles of soil ecotoxicology suggest that the fate and effects of these compounds would be governed by their sorption to soil organic matter and clay particles. Compounds with higher Kow values tend to be less mobile and may persist longer in the soil compartment. Potential effects could include impacts on soil microorganisms, which are crucial for nutrient cycling, as well as on invertebrates such as earthworms. Some terpenes and terpenoids have been evaluated for their environmental risks, with some being considered of low concern for ecological harm. canada.ca

Q & A

What synthetic strategies are recommended for obtaining 6-Methyl-3-cyclohexene-1-methanol with controlled stereochemistry?

Methodological Answer:
The synthesis of this compound often yields a mixture of cis and trans isomers due to the stereochemical flexibility of the cyclohexene ring. To control isomer ratios:

  • Catalytic Hydrogenation: Adjust reaction parameters (e.g., pressure, temperature, and catalyst type) during hydrogenation of precursor alkenes.
  • Stereoselective Cyclization: Use chiral catalysts or directing groups to favor specific transition states.
  • Post-Synthesis Separation: Employ chromatographic techniques (e.g., HPLC with chiral columns) or crystallization for isomer isolation .

Table 1: Common Separation Techniques for Isomers

TechniqueResolution EfficiencyKey Parameters
Chiral HPLCHighColumn type, mobile phase
GC-MSModerateTemperature gradient
CrystallizationVariableSolvent polarity

How can researchers validate the structural purity of this compound using spectroscopic methods?

Methodological Answer:
A multi-technique approach is critical:

  • FT-IR Spectroscopy: Identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C=C stretch at ~1650 cm⁻¹) .
  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to resolve cyclohexene ring protons (δ 5.2–5.8 ppm) and methyl/methanol groups.
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₈H₁₂O) and fragmentation patterns.

Note: Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in stereochemistry .

What experimental precautions are necessary to mitigate risks associated with thermal decomposition of this compound?

Methodological Answer:
Thermal degradation studies indicate emission of acrid smoke and irritants (e.g., formaldehyde) above 150°C. Mitigation strategies include:

  • Storage: Maintain at room temperature in inert atmospheres to prevent oxidation .
  • Handling: Use fume hoods and PPE (gloves, goggles) during high-temperature reactions.
  • Decomposition Monitoring: Employ TGA-MS to track degradation products in real-time .

Table 2: Toxicity Profile (Skin Exposure)

ParameterValueTest ModelSource
LD50 (rabbit skin)>16 g/kgOECD Guideline 404
IrritancyLowEPA HPV Assessment

How should researchers resolve contradictions in toxicity data between in vitro and in vivo models for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Isomer-Specific Effects: Cis and trans isomers may exhibit divergent toxicokinetics.
  • Metabolic Pathways: Liver enzymes (e.g., CYP450) may convert the compound into more reactive metabolites in vivo.

Recommendations:

  • Conduct isomer-specific toxicity assays.
  • Use metabolomic profiling (LC-MS/MS) to identify reactive intermediates .

What computational methods are effective for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations: Model reaction pathways (e.g., hydrogenation, oxidation) to identify energy barriers and transition states.
  • Molecular Dynamics (MD): Simulate solvent effects and isomer stability under varying pH/temperature conditions.
  • Docking Studies: Predict interactions with enzymes or catalysts for biotransformation studies.

Example Application:
DFT can predict regioselectivity in epoxidation reactions, guiding experimental design for derivative synthesis .

What are the best practices for analyzing environmental persistence of this compound?

Methodological Answer:

  • Hydrolysis Studies: Monitor degradation in aqueous buffers (pH 3–9) at 25–50°C using LC-UV.
  • Photolysis Assays: Expose to UV light (λ = 254–365 nm) and track byproducts via GC-MS.
  • Bioaccumulation Potential: Calculate logP (estimated ~2.1) to assess lipid solubility and environmental partitioning .

Table 3: Environmental Stability Parameters

ParameterExperimental ValueMethodology
Hydrolysis t₁/₂>30 days (pH 7)OECD Guideline 111
Photolysis t₁/₂~7 daysEPA OPPTS 835.2210

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.